20-Carboxy-leukotriene B4
Overview
Description
20-Carboxy-leukotriene B4 is a metabolite of Leukotriene B4 (LTB4). It binds to the BLT1 receptor with high affinity and inhibits LTB4-mediated neutrophil responses such as migration, degranulation, and leukotriene biosynthesis .
Synthesis Analysis
The synthesis of 20-Carboxy-leukotriene B4 involves the oxidation of 20-hydroxy LTB4 to 20-carboxy LTB4. This metabolism also results in the production of other ω-oxidation products .
Molecular Structure Analysis
The molecular structure of 20-Carboxy-leukotriene B4 is complex and involves a network of hydrogen bonds and key polar residues . The displacement of certain residues is key to the activation of the receptor .
Chemical Reactions Analysis
20-Carboxy-leukotriene B4 and 20-Hydroxy-leukotriene B4 inhibit all of the LTB4-mediated neutrophil responses tested, including migration, degranulation, and leukotriene biosynthesis .
Scientific Research Applications
Metabolism and Omega-oxidation
- Metabolism in Rat Hepatocytes : 20-Carboxy-leukotriene B4 (LTB4) is identified as a metabolite of leukotriene B4 (LTB4) in isolated rat hepatocytes, indicating the presence of omega-oxidation processes in hepatic biotransformation (Harper, Garrity, & Murphy, 1986).
- Biotransformation in Human Neutrophils : 20-Carboxy-LTB4 is produced by human polymorphonuclear granulocytes (PMNs) as they metabolize LTB4, pointing towards its role in the inactivation of this inflammatory mediator (Brom, Schönfeld, & König, 1988).
- Role in Oxidation Pathways : The conversion of 20-hydroxy-LTB4 to 20-carboxy-LTB4 by human neutrophil microsomes, mediated by aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase, demonstrates its importance in LTB4 omega-oxidation (Sumimoto & Minakami, 1990).
Biochemical Analysis
- Quantitation and Analysis : Development of methods for the simultaneous quantitation of LTB4 and its omega-oxidized metabolites, including 20-carboxy-LTB4, using gas chromatography-mass spectrometry, has facilitated research in this area (Izumi et al., 1986).
Enzymatic Activity
- Cytosolic Enzyme Involvement : The oxidation of 20-hydroxy-LTB4 to 20-carboxy-LTB4 in human neutrophils involves both cytosolic and microsomal fractions, indicating a multi-enzymatic process and the presence of unique types of alcohol dehydrogenase (Gotoh, Sumimoto, & Minakami, 1989).
Inflammatory Responses
- Influence on Neutrophil Emigration : In guinea-pig skin, 20-carboxy-LTB4 did not significantly affect neutrophil accumulation in response to LTB4 or C5a, indicating its limited role in inflammatory responses compared to its hydroxy counterpart (Pettipher et al., 1993).
Urinary Metabolites Study
- Identification in Urinary Metabolites : 20-Carboxy-LTB4 was identified among various metabolites of LTB4 in human urine, suggesting its role in the metabolic pathways of LTB4 and potential as a biomarker for LTB4 biosynthesis (Berry et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c21-17(11-6-2-1-3-9-15-19(23)24)12-7-4-5-8-13-18(22)14-10-16-20(25)26/h2,4-8,12-13,17-18,21-22H,1,3,9-11,14-16H2,(H,23,24)(H,25,26)/b5-4+,6-2-,12-7+,13-8-/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWGPVJGNOLNHT-VFLUTPEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)O)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313358 | |
Record name | 20-Carboxyleukotriene B4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 20-Carboxy-leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
20-Carboxy-leukotriene B4 | |
CAS RN |
80434-82-8 | |
Record name | 20-Carboxyleukotriene B4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80434-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 20-Carboxyleukotriene B4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-Carboxyleukotriene B4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20-Carboxy-leukotriene� B4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 20-Carboxy-leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.